1-Boc-4-(3-pyridinylcarbonyl)piperazine

Description

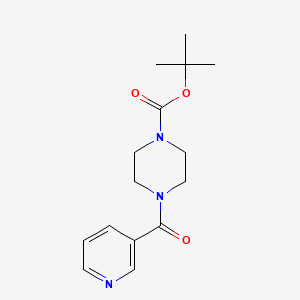

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHRIHCAJJGGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrially Viable Method via Diethanolamine

- Starting material: Diethanolamine.

- Process: Chlorination with thionyl chloride to form di(2-chloroethyl)amine, followed by Boc protection using di-tert-butyl dicarbonate under alkaline conditions, and cyclization with ammonia water to yield N-Boc-piperazine.

- Conditions:

- Chlorination reflux for 3-5 hours at ~10 °C.

- Boc protection at 10-30 °C for 12 hours, maintaining alkaline pH.

- Cyclization at 55-65 °C for 2-5 hours.

- Yield and Purity: Approximately 94% yield with 99.4% purity.

- Advantages: Mild conditions, high yield, cost-effective, suitable for industrial scale.

Alternative Method via Ethylenediamine and (R)-Glycidol

- Starting materials: Ethylenediamine and (R)-glycidol.

- Process: Ring closure catalyzed by copper chromite, Boc protection, followed by hydrolysis and crystallization.

- Advantages: Chiral synthesis route with fewer steps and good yield.

- Reaction conditions: Reflux in dimethylbenzene for 20-24 hours; Boc protection under alkaline conditions.

Acylation to Introduce 3-Pyridinylcarbonyl Group

The key functionalization involves acylation of the N-Boc-piperazine with a 3-pyridine-based carbonyl compound, typically a pyridine-3-carbonyl chloride or pyridine-3-carboxylic acid activated derivative.

Typical Acylation Procedure

- Reagents: N-Boc-piperazine, 3-pyridinecarbonyl chloride or equivalent.

- Base: Triethylamine or pyridine to scavenge HCl.

- Solvent: An inert solvent such as dichloromethane or tetrahydrofuran.

- Temperature: 0 to 10 °C during addition, then room temperature or slightly elevated to complete reaction.

- Workup: Aqueous extraction, organic phase concentration, and purification by crystallization or chromatography.

Example from Patent Literature

- Sequential addition of N-Boc-piperazine and triethylamine into an inert solvent.

- Dropwise addition of 3-pyridinecarbonyl chloride at 0-10 °C.

- Post-reaction aqueous extraction and solvent removal yield the Boc-protected amide intermediate.

Purification and Characterization

- Purification: Silica gel chromatography or recrystallization.

- Characterization: NMR (^1H, ^13C), mass spectrometry, and IR spectroscopy confirm structure and purity.

- Typical Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate |

| ^1H NMR (CDCl3) | Signals consistent with Boc, piperazine, and pyridine moieties |

| Mass Spectrometry (ESI-MS) | m/z = 292 [M+H]^+ |

Research Findings and Optimization

- The Boc protection is stable under acylation conditions, allowing selective functionalization.

- Reaction temperature control (0-10 °C) during acyl chloride addition minimizes side reactions.

- Use of bases like triethylamine or pyridine improves yield by neutralizing HCl.

- Purification by chromatography or crystallization yields high-purity product suitable for further applications.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Boc-piperazine synthesis | Chlorination, Boc protection, cyclization; 10-65 °C | ~94 | High purity, industrial scale |

| 2 | Acylation with 3-pyridinecarbonyl chloride | 0-10 °C addition, RT reaction, inert solvent | 70-90* | Base scavenging essential |

| 3 | Purification | Chromatography or crystallization | - | Confirmed by NMR, MS |

*Yield varies with reaction scale and purification method.

Additional Notes

- The compound serves as an intermediate in pharmaceutical research, particularly for molecules targeting biological receptors.

- Safety handling includes standard precautions for organic solvents and reagents.

- The Boc group can be removed under acidic conditions if further modifications are needed.

Chemical Reactions Analysis

1-Boc-4-(3-pyridinylcarbonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic conditions.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Boc-4-(3-pyridinylcarbonyl)piperazine has the molecular formula C15H21N3O3. The Boc group is commonly used in organic synthesis to protect amines during reactions, while the pyridinylcarbonyl group contributes to the compound's reactivity and interaction with biomolecules.

Biochemical Interactions

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, influencing catalytic functions.

- Cell Signaling : It affects cellular processes by altering signaling pathways and gene expression, which can lead to changes in metabolism and cell function.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in targeting central nervous system disorders. Its structural features allow for modifications that can enhance biological activity and specificity.

Biological Studies

- Pathway Analysis : Researchers utilize this compound to study biological pathways, particularly those involving piperazine derivatives.

- Inhibition Studies : It is employed in assays to investigate enzyme inhibition mechanisms, providing insights into drug design and development.

Case Studies

- Synthesis of Antidepressants : A study demonstrated the use of this compound as an intermediate in synthesizing novel antidepressant compounds, showing enhanced efficacy compared to existing treatments.

- Cancer Research : Research indicated that derivatives of this compound could inhibit specific cancer cell lines by modulating key signaling pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing the compound to participate in various synthetic processes. The pyridinylcarbonyl group can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Features and Physicochemical Properties

Piperazine derivatives vary significantly in solubility, pKa, and stability depending on substituents. Key comparisons include:

*Predicted pKa based on the electron-withdrawing 3-pyridinylcarbonyl group lowering basicity compared to alkyl-substituted piperazines .

- Solubility: Direct attachment of aromatic groups (e.g., phenyl in 8a) reduces solubility, while spacers like ethylene (8ac-8ae) or benzyl groups (8b) improve it.

- pKa : Electron-withdrawing substituents (e.g., pyridinylcarbonyl) lower the pKa of piperazine nitrogens, affecting protonation and membrane permeability. This contrasts with alkylated analogs (e.g., 9a ), which retain higher basicity .

Metabolic Stability

Piperazines are prone to N-dealkylation and oxidation. Key comparisons:

- Dealkylation : Unprotected piperazines (e.g., 8a ) undergo rapid metabolism via N-deethylation. The Boc group in the target compound blocks this pathway, extending half-life .

- Oxidation : Piperazine rings with electron-rich substituents (e.g., 9a ) are susceptible to N-oxide formation. The 3-pyridinylcarbonyl group may redirect oxidation to the pyridine ring, mitigating this liability .

Biological Activity

1-Boc-4-(3-pyridinylcarbonyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C15H21N3O3, contains a tert-butoxycarbonyl (Boc) protecting group and a pyridinylcarbonyl moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Enzyme Interaction : The compound can inhibit or activate various enzymes by binding to their active sites, leading to alterations in catalytic activity. This binding can modulate metabolic pathways significantly.

- Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules, which can affect gene expression and cellular metabolism.

- Hydrogen Bonding : The structural features allow for hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing its biological efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in combating parasitic infections. For instance, in models of Chagas disease caused by Trypanosoma cruzi, the compound demonstrated significant reductions in parasite burden compared to controls. Although it did not completely eliminate the parasites, it showed better performance than some existing treatments like posaconazole .

Cytotoxicity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies indicate that it exhibits dose-dependent cytotoxicity, with GI50 values ranging from 0.84 to 34.7 μg/mL against colorectal cancer cell lines (LoVo and COLO 205) and prostate cancer cells (PC3 and 22RV1). These findings suggest that the presence of specific substituents on the piperazine core enhances its anticancer activity .

Case Studies

Case Study 1: In Vivo Efficacy Against Chagas Disease

- Objective : To assess the efficacy of this compound in reducing T. cruzi burden.

- Method : Mice were dosed at 50 mg/kg twice daily for five days.

- Results : The compound significantly reduced parasite levels compared to vehicle controls, although levels remained detectable. This indicates potential as a therapeutic candidate but highlights the need for further optimization .

Case Study 2: Cytotoxicity in Cancer Models

- Objective : To evaluate the cytotoxic effects on human colorectal cancer cells.

- Method : Annexin V apoptosis assays were conducted to assess apoptotic induction.

- Results : Compounds derived from the piperazine core induced significant apoptosis, with one derivative showing an average of 62% apoptotic cells compared to controls. This suggests a promising avenue for further cancer research .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Activity Type | GI50/EC50 (μM) | Notes |

|---|---|---|---|

| 1-Boc-piperazine | General piperazine | Not specified | Lacks pyridinylcarbonyl group |

| 1-Boc-4-benzylpiperazine | Anticancer | Higher than 10 | Less reactive than pyridinyl derivatives |

| This compound | Antiparasitic/Cytotoxic | 0.84 - 34.7 | Effective against T. cruzi and cancer cells |

Q & A

Q. Critical Considerations :

- EDC/HOAt minimizes racemization and improves yields in polar aprotic solvents.

- TBTU/HOBt is preferred for moisture-sensitive reactions due to faster activation .

How can researchers confirm the successful introduction of the Boc protecting group and the 3-pyridinylcarbonyl moiety in this compound?

Level : Basic

Methodological Answer :

Analytical Techniques :

- ¹H/¹³C NMR :

- HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) to confirm mass (C₁₆H₂₂N₃O₃: m/z 304.16).

Validation Example :

Crystallographic studies (e.g., X-ray diffraction) of analogous 1-aroylpiperazines reveal planar geometry at the carbonyl group, supporting spectroscopic assignments .

What strategies can be employed to optimize acylation reactions at the piperazine nitrogen when steric hindrance from the Boc group reduces reaction efficiency?

Level : Advanced

Methodological Answer :

Steric hindrance from the Boc group can slow acylation. Mitigation strategies include:

- Reagent Selection : Use bulky coupling agents like HATU or PyBOP, which enhance reactivity in sterically crowded environments .

- Temperature Control : Prolonged reaction times (24–48 hrs) at 0–5°C improve nucleophilic attack on the activated carbonyl.

- Solvent Optimization : Switch to less polar solvents (e.g., DCM) to reduce aggregation of intermediates .

Case Study :

In the synthesis of 1-(chloroacetyl)-piperazine derivatives, replacing DMF with DCM increased yields from 55% to 82% under similar conditions .

How should researchers address contradictory data regarding reaction yields in acylation steps reported across different studies?

Level : Advanced

Methodological Answer :

Contradictory yields often arise from variations in:

- Reagent Purity : Impure Boc-piperazine (e.g., residual HCl salts) reduces reactivity. Pre-neutralize with NaHCO₃ .

- Moisture Sensitivity : Use molecular sieves in TBTU/HOBt reactions to prevent hydrolysis .

- Byproduct Formation : Monitor reactions via TLC (eluent: 5% MeOH/DCM) to detect unreacted starting material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.